molecular formula C11H10N2O B1625180 [3,3'-Bipyridin]-5-ylmethanol CAS No. 484673-70-3

[3,3'-Bipyridin]-5-ylmethanol

Cat. No.: B1625180
CAS No.: 484673-70-3
M. Wt: 186.21 g/mol
InChI Key: QRZOSIMWVFKMKK-UHFFFAOYSA-N
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Description

[3,3'-Bipyridin]-5-ylmethanol is a bipyridine derivative characterized by two pyridine rings connected at their 3-positions, with a hydroxymethyl (-CH₂OH) substituent at the 5-position of one pyridine ring. This structure confers unique electronic and steric properties, making it a candidate for coordination chemistry, catalysis, and pharmaceutical applications. Its structural distinction lies in the bipyridine core, which differentiates it from simpler pyridine-based methanol derivatives documented in catalogs .

Properties

IUPAC Name

(5-pyridin-3-ylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-8-9-4-11(7-13-5-9)10-2-1-3-12-6-10/h1-7,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZOSIMWVFKMKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468072
Record name [3,3']bipyridinyl-5-yl-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

484673-70-3
Record name [3,3']bipyridinyl-5-yl-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bipyridin]-5-ylmethanol typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of [3,3’-Bipyridin]-5-ylmethanol may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3,3’-Bipyridin]-5-ylmethanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: Reduction of [3,3’-Bipyridin]-5-ylmethanol can yield the corresponding alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups on the pyridine rings are replaced by other groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: [3,3’-Bipyridin]-5-ylmethanol is used as a ligand in coordination chemistry. It forms complexes with transition metals, which are studied for their catalytic properties and electronic characteristics .

Biology: In biological research, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial or anticancer properties .

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development .

Industry: In the industrial sector, [3,3’-Bipyridin]-5-ylmethanol is used in the synthesis of advanced materials, including polymers and supramolecular structures. Its ability to coordinate with metals makes it valuable in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of [3,3’-Bipyridin]-5-ylmethanol involves its interaction with metal centers in coordination complexes. The nitrogen atoms in the pyridine rings can donate electron pairs to metal ions, forming stable complexes. These complexes can participate in various catalytic processes, including oxidation and reduction reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares [3,3'-Bipyridin]-5-ylmethanol with analogous pyridine derivatives, focusing on structural features, substituent effects, and commercial availability.

Table 1: Structural and Commercial Comparison of Pyridine Methanol Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Commercial Availability (Price per gram, $) Evidence ID
(5-Iodopyridin-3-yl)-methanol Iodo at C5, -CH₂OH at C3 C₆H₆INO 235.03 Not specified
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol Cl at C3/C6, OMe at C5 C₇H₇Cl₂NO₂ 232.05 Not specified
(5-Chloro-2-methoxypyridin-3-yl)methanol Cl at C5, OMe at C2 C₇H₈ClNO₂ 173.60 Not specified
(2-Chloro-5-methylpyridin-3-yl)methanol Cl at C2, Me at C5 C₇H₈ClNO 157.60 $400/g (1 g)
(6-Chloro-5-iodopyridin-3-yl)methanol Cl at C6, I at C5 C₆H₅ClINO 269.47 Available in 100 mg–5 g

Key Observations:

This bipyridine scaffold is absent in the cataloged compounds, which are monocyclic with halogen, methoxy, or methyl substituents . The hydroxymethyl group in this compound is positioned on a bipyridine system, whereas analogs like (5-Iodopyridin-3-yl)-methanol or (2-Chloro-5-methylpyridin-3-yl)methanol feature this group on a single pyridine ring.

Methoxy groups (e.g., in (5-Chloro-2-methoxypyridin-3-yl)methanol) may increase solubility in polar solvents compared to the bipyridine derivative, which likely has lower solubility due to its rigid, planar structure .

Research Implications and Limitations

  • Coordination Chemistry: The bipyridine core of this compound may serve as a bidentate ligand for transition metals (e.g., Ru or Ir), similar to 2,2'-bipyridine complexes used in photovoltaics. However, the hydroxymethyl group could introduce steric hindrance, unlike simpler analogs such as (5-Iodopyridin-3-yl)-methanol, which lacks such complexity .
  • Synthetic Challenges: The absence of synthetic protocols in the evidence limits direct comparison of reactivity or yields. Mono-pyridine derivatives with halogens (e.g., Cl, I) are likely easier to functionalize due to established halogen-metal exchange methodologies .

Biological Activity

[3,3'-Bipyridin]-5-ylmethanol is an organic compound belonging to the bipyridine family, characterized by two pyridine rings connected by a single bond. This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry.

The synthesis of this compound typically involves coupling reactions, notably the Suzuki coupling reaction , which combines boronic acids with halogenated pyridines under specific conditions using palladium catalysts. Common solvents include toluene or ethanol, with potassium carbonate often used as a base. The compound can undergo various chemical transformations such as oxidation, reduction, and substitution reactions, making it versatile for further modifications in drug design and material science .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity . For instance, studies have shown that certain bipyridine derivatives can inhibit the growth of various bacterial strains and fungi. This property makes them potential candidates for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through several studies. These compounds may induce apoptosis in cancer cells and exhibit cytotoxic effects against different cancer cell lines. For example, derivatives have demonstrated significant antiproliferative activity in vitro against HeLa (cervical cancer) and other tumor cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 Value (µM)Mechanism of Action
HeLa14.2Induction of apoptosis
B16F1010Cell cycle arrest at G2/M phase
Jurkat1-10Activation of caspases

Enzyme Inhibition

This compound and its derivatives are also being investigated for their ability to inhibit specific enzymes involved in disease processes. This includes potential inhibition of phosphodiesterases and other target enzymes relevant in cancer therapy and inflammation .

The biological activity of this compound is largely attributed to its ability to form stable complexes with metal ions due to the nitrogen atoms in the pyridine rings. These complexes can participate in catalytic processes that are crucial for various biological reactions. Additionally, the compound's structural features allow it to interact with biological molecules effectively, influencing cellular pathways associated with growth and apoptosis .

Case Studies

Several case studies have highlighted the efficacy of this compound derivatives:

  • Study on Anticancer Activity : A recent study demonstrated that a derivative of this compound significantly inhibited tumor growth in a mouse model of breast cancer by inducing apoptosis through mitochondrial signaling pathways.
  • Antimicrobial Testing : Another study evaluated the antimicrobial properties against clinical isolates of bacteria and fungi, showing promising results that warrant further investigation for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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